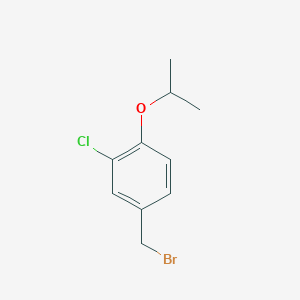
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene
説明
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene is a useful research compound. Its molecular formula is C10H12BrClO and its molecular weight is 263.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene, with the CAS number 936731-47-4, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and antifungal activities, as well as its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C₉H₁₁BrClO
- Molecular Weight : 263.56 g/mol
- Structure : The compound features a bromomethyl group, a chloro group, and an alkoxy substituent that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |
| Bacillus subtilis | 180 nM |
These results suggest that the compound possesses potent activity at low concentrations, indicating its potential as a therapeutic agent against resistant bacterial infections .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In studies focusing on Candida species, it was found to inhibit the growth of Candida albicans with an MIC of 0.003 µg/mL. This level of activity is significantly higher than many standard antifungal agents, showcasing its potential utility in treating fungal infections .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromomethyl and chloro substituents may play critical roles in disrupting microbial cell membranes or interfering with essential metabolic pathways within the pathogens.
Case Studies
A notable case study involved the administration of this compound in a murine model infected with C. albicans. The study reported a complete cure at a dosage of 50 mg/kg, highlighting the compound's efficacy in vivo and supporting its potential for further development as an antifungal treatment .
Safety and Toxicology
While promising in terms of efficacy, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that the compound exhibits harmful effects if ingested or upon skin contact; thus, further toxicological evaluations are necessary to establish safe dosage levels for clinical use .
特性
IUPAC Name |
4-(bromomethyl)-2-chloro-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAGHSMTOIWQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















